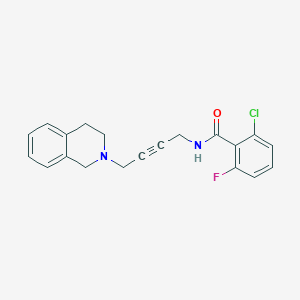![molecular formula C17H14ClNO3S B2477087 1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797022-24-2](/img/structure/B2477087.png)
1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlorothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C5H2Cl2OS and a molecular weight of 181.03 . It appears as a clear liquid that ranges in color from light orange to yellow to green .
Molecular Structure Analysis
The InChI code for 5-Chlorothiophene-2-carbonyl chloride is 1S/C5H3Cl2OS/c6-4-2-1-3(9-4)5(7)8/h1-2,9H .Physical And Chemical Properties Analysis
5-Chlorothiophene-2-carbonyl chloride has a melting point of 4°C, a boiling point of 225°C, and a flash point of 89°C. Its specific gravity is 1.50 at 20°C, and its refractive index is 1.61 .Wissenschaftliche Forschungsanwendungen
Sigma Receptor Ligand Research
1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one and its derivatives have been extensively researched as sigma ligands. Spiro[isobenzofuran-1(3H),4'-piperidines] and similar derivatives are synthesized and evaluated for their sigma ligand properties. These compounds, including those related to Lu 28-179, have been demonstrated as selective sigma 2 ligands with subnanomolar affinity. Structural factors governing sigma 1/sigma 2 affinity and selectivity are a key focus of this research. The position and size of the N-substituent, as well as the presence of substituents in the benzene ring, significantly affect the affinity for sigma binding sites (Moltzen, Perregaard, & Meier, 1995).
Binding Properties for Sigma Receptors
Further research into spiro[benzopyran-1,4'-piperidines] and spiro[benzofuran-1,4'-piperidines] has evaluated their binding properties for sigma receptors. Studies have identified compounds with high sigma receptor affinity and selectivity, especially those with a cyano group in position 3 of the spirocycle. These findings contribute to the understanding of sigma receptor ligands' binding properties (Maier & Wünsch, 2002).
Spirocompound Stability and Transformation
Research has also delved into the stability and transformation of related spirocompounds. Mechanistic investigations have demonstrated how diastereoisomers of certain spirocompounds equilibrate via an open ring compound, indicating the stability of the spiro form over the aromatic benzothiophene (Konieczny & Sowiński, 2009).
Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines]
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been an important area of study, particularly for potential applications in central nervous system agents. Various methods have been developed for the synthesis of these compounds, providing a foundation for further pharmacological evaluation (Bauer et al., 1976).
Photoreactions and Structural Studies
Photoreactions of related compounds, such as isobenzofuran-1-thiones, have been examined, leading to the formation of spiro-thietanes and tricyclic isobenzofurans. These findings contribute to the broader understanding of the chemical properties and potential applications of spirocompounds (Nishio, 1995).
Safety and Hazards
Eigenschaften
IUPAC Name |
1'-(5-chlorothiophene-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-14-6-5-13(23-14)15(20)19-9-7-17(8-10-19)12-4-2-1-3-11(12)16(21)22-17/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDJQDPZLHMISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


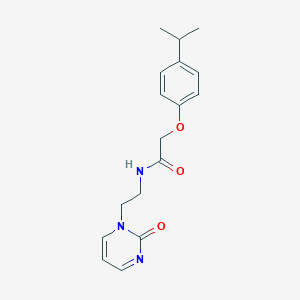
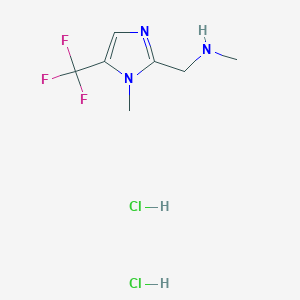
![3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2477008.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2477010.png)
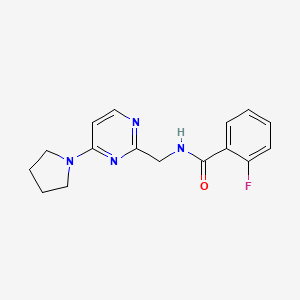
![(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2477014.png)

![2-(1-benzyltetrazol-5-yl)sulfanyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2477018.png)
![Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate](/img/structure/B2477019.png)
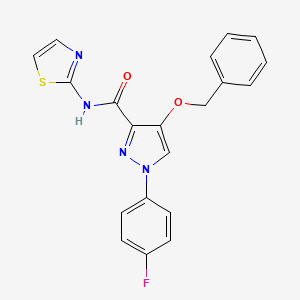
![4-[(2-Isopropyl-5-methylphenoxy)methyl]aniline](/img/structure/B2477024.png)
![2-(Furan-2-yl)-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2477025.png)
